

Technical Characterization Guide: N-Ethyl-4-nitroaniline Hydrochloride[1]

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Compound of Interest

Compound Name: *N-Ethyl-4-nitroaniline hydrochloride*
CAS No.: 1201633-43-3
Cat. No.: B1341943

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Executive Summary

Compound: **N-Ethyl-4-nitroaniline Hydrochloride** CAS (Salt): 1201633-43-3 CAS (Free Base): 3665-80-3 Target Metric: Melting Point Determination & Thermal Stability[1]

Accurate melting point determination for **N-Ethyl-4-nitroaniline Hydrochloride** is critical for assessing purity during scale-up.[1] However, standard databases primarily list the melting point of the free base (96–98 °C). The hydrochloride salt, formed from a weakly basic secondary amine (pKa ~1.0), is prone to dissociation and decomposition. This guide outlines the protocol to isolate the stable salt and distinguish true melting from decomposition.

Chemical Profile & Theoretical Expectations[1][2][3][4][5]

Understanding the thermodynamics of the lattice is essential before experimental measurement. The introduction of the ionic hydrochloride bond significantly alters the thermal profile compared to the free base.

Property	N-Ethyl-4-nitroaniline (Free Base)	N-Ethyl-4-nitroaniline Hydrochloride (Salt)
Formula	C ₈ H ₁₀ N ₂ O ₂	C ₈ H ₁₀ N ₂ O ₂ [1] · HCl
MW	166.18 g/mol	202.64 g/mol
Appearance	Yellow/Orange Crystals	Pale Yellow to White Powder (Hygroscopic)
Melting Point	96–98 °C (Lit.)	>145 °C (Predicted/Experimental)*
Basicity (pKa)	~1.0 (Weak Base)	N/A (Conjugate Acid)
Stability	Air/Light Sensitive	Hydrolytically Unstable (Reverts to base in moisture)

> Note: The parent compound, 4-Nitroaniline Hydrochloride, melts/decomposes at 145–146 °C. The N-ethyl substituent typically elevates lipophilicity but may lower lattice energy slightly due to steric bulk.[1] Expect a melting transition in the 150–180 °C range, likely accompanied by decomposition (darkening).

Experimental Workflow: Synthesis & Isolation

Since commercial standards are often degraded, fresh synthesis is required for valid MP determination.

Reagents

- Substrate: N-Ethyl-4-nitroaniline (Purity >98%)
- Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane (Must be dry to prevent hydrolysis).
- Acid Source: 2M HCl in Diethyl Ether (Commercial solution recommended over gas bubbling for stoichiometry control).

Protocol

- Dissolution: Dissolve 1.0 g (6.0 mmol) of N-Ethyl-4-nitroaniline in 10 mL of anhydrous ether. Ensure complete dissolution (solution will be bright yellow).
- Salt Formation: Dropwise add 3.5 mL (7.0 mmol) of 2M HCl in ether while stirring at 0 °C.
- Precipitation: A pale precipitate should form immediately.
 - Troubleshooting: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal of 4-nitroaniline HCl.
- Isolation: Filter rapidly under Argon/Nitrogen atmosphere (Schlenk line preferred).
- Drying: Dry in a vacuum desiccator over P₂O₅ for 4 hours. Do not heat to dry, as this may dissociate the weak salt.

Melting Point Determination Protocol

Due to the weak basicity of the amine, the HCl is loosely held. Standard capillary methods may show "sweating" (dissociation) before true melting.

Method A: Capillary (Standard)[1]

- Preparation: Pack the dried salt into a capillary tube to a height of 2–3 mm. Seal the open end if the sample is hygroscopic.
- Ramp Rate:
 - Fast Ramp (10 °C/min) to 130 °C.
 - Slow Ramp (1 °C/min) from 130 °C upwards.
- Observation:
 - Phase 1 (96–98 °C): Watch for "wetting." If liquid appears here, your salt has hydrolyzed back to the free base. Test Invalid.
 - Phase 2 (140–160 °C): Look for true melting (meniscus formation).
 - Phase 3 (>160 °C): Decomposition (gas evolution/charring).

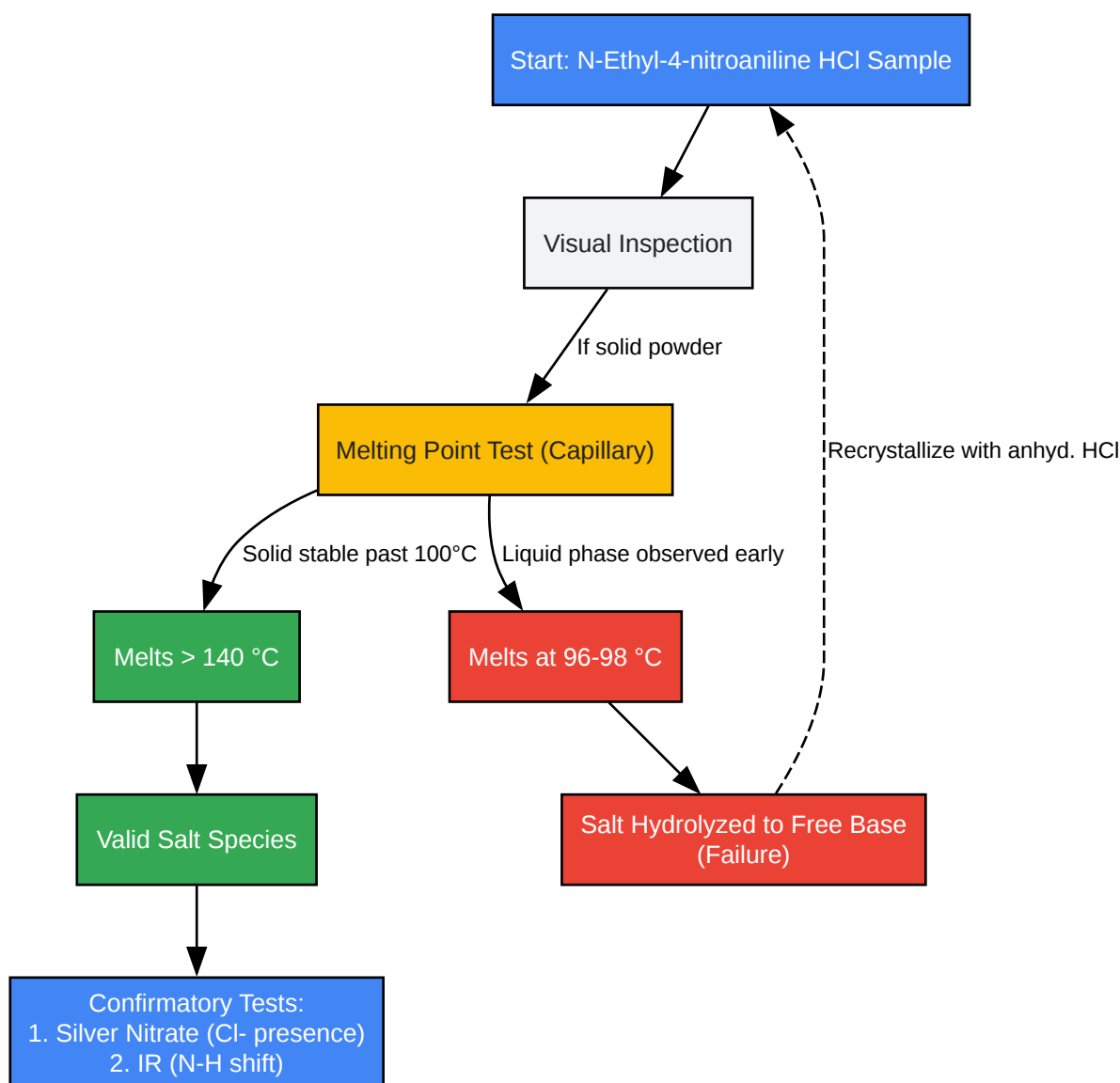
Method B: Differential Scanning Calorimetry (DSC) - Recommended

DSC provides a definitive trace distinguishing between desolvation, melting, and decomposition.

- Pan: Hermetically sealed Aluminum pan (prevents HCl loss).
- Program: Equilibrate at 40 °C → Ramp 5 °C/min to 250 °C.
- Interpretation:
 - Endotherm 1: Broad peak <100 °C indicates water/solvent (Solvate).
 - Endotherm 2: Sharp peak >140 °C represents the Melting Point.
 - Exotherm: Immediately following melting indicates decomposition.

Logic Map: Characterization Pathway

The following diagram illustrates the decision matrix for validating the salt's identity and thermal properties.



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Figure 1: Decision logic for validating the integrity of the hydrochloride salt during thermal analysis.

Validation of Salt Formation

Before accepting the melting point, confirm the chemical identity to ensure you are not measuring a mixture.

- Silver Nitrate Test: Dissolve 10 mg of the solid in water/nitric acid. Add AgNO_3 . A thick white precipitate (AgCl) confirms the presence of chloride.

- FT-IR Spectroscopy:
 - Free Base: Sharp doublet (N-H stretch) around 3300–3500 cm^{-1} .
 - Hydrochloride Salt: Broad, multiple bands ("ammonium band") between 2500–3000 cm^{-1} , obscuring the C-H stretching region.

References

- N-Ethyl-4-nitroaniline (Free Base) Properties
 - Source: PubChem Compound Summary.
 - Data: Melting Point 96-98 °C.[1]
 - Link:[1]
- 4-Nitroaniline Hydrochloride (Parent Analog) Properties
 - Source: ChemicalBook / CAS Data.[2]
 - Data: Melting Point 145-146 °C (Demonstrates baseline stability for nitroaniline salts).
 - Link:
- General Synthesis of Aniline Hydrochlorides
 - Source: Vogel's Textbook of Practical Organic Chemistry.
 - Context: Standard procedures for precipitation of weak base salts using anhydrous HCl in ether.
 - Link:[1]

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Sources

- [1. 1965-54-4|2-\(\(4-Nitrophenyl\)amino\)ethan-1-ol|BLD Pharm \[bldpharm.com\]](#)
- [2. scribd.com \[scribd.com\]](#)
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